molecular formula C13H17NO B14253139 N-(2,2-Dimethylbut-3-en-1-yl)benzamide CAS No. 389874-13-9

N-(2,2-Dimethylbut-3-en-1-yl)benzamide

Cat. No.: B14253139
CAS No.: 389874-13-9
M. Wt: 203.28 g/mol
InChI Key: HREHVTRBXRFJBF-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylbut-3-en-1-yl)benzamide is a benzamide derivative characterized by a 2,2-dimethylbut-3-en-1-yl substituent attached to the nitrogen atom of the benzamide core. The compound’s key structural feature—a branched alkenyl chain—imparts unique steric and electronic properties, distinguishing it from other benzamide derivatives. Applications for such molecules may span medicinal chemistry and catalysis, depending on functional group compatibility .

Properties

CAS No.

389874-13-9

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(2,2-dimethylbut-3-enyl)benzamide

InChI

InChI=1S/C13H17NO/c1-4-13(2,3)10-14-12(15)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3,(H,14,15)

InChI Key

HREHVTRBXRFJBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CC=C1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylbut-3-en-1-yl)benzamide typically involves the reaction of benzoyl chloride with 2,2-dimethylbut-3-en-1-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylbut-3-en-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,2-Dimethylbut-3-en-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylbut-3-en-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Key Spectroscopic Features (1H NMR) Characterization Techniques
N-(2,2-Dimethylbut-3-en-1-yl)benzamide N/A Expected signals: δ 5.5–5.8 (alkene protons), δ 1.2–1.4 (geminal dimethyl) Likely NMR, IR, MS
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N/A δ 1.4 (C(CH3)2), δ 3.6 (–OH), δ 7.2–7.4 (aromatic) 1H/13C NMR, IR, X-ray
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 90 δ 3.8 (OCH3), δ 2.8 (–CH2–), δ 7.2–7.5 (aromatic) 1H/13C NMR, elemental analysis
N-(Phenylcarbamoyl)benzamide N/A δ 7.3–7.6 (aromatic), δ 10.1 (NH) NMR, ADMET prediction tools

Key Observations:

  • Melting Points: Bulky substituents (e.g., dimethoxyphenethyl in ) correlate with higher melting points due to increased crystalline packing efficiency. The target compound’s alkenyl group may lower melting points compared to aromatic analogs.
  • NMR Signatures: Distinctive signals arise from substituents: geminal dimethyl groups (δ ~1.2 ppm), alkenes (δ 5.5–5.8 ppm), and methoxy groups (δ 3.8 ppm). The absence of hydroxyl or methoxy protons in the target compound simplifies its NMR spectrum relative to .

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